2-(3-Chloro-4-methylbenzoyl)benzoic acid
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABSHHBLMGEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934533 | |
| Record name | 2-(3-Chloro-4-methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-27-0 | |
| Record name | 2-(3-Chloro-4-methylbenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15254-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-4-toluoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloro-4-methylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chloro-4-toluoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation with Protected Benzoic Acid Derivatives
A two-step protection-acylation-deprotection strategy is widely employed for introducing benzoyl groups at specific positions on aromatic rings. For 2-(3-Chloro-4-methylbenzoyl)benzoic acid:
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Protection of Benzoic Acid :
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Friedel-Crafts Acylation :
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Deprotection :
Key Variables :
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Catalyst Loading : Excess AlCl₃ (>1.5 equiv) increases byproduct formation via over-acylation.
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Temperature Control : Maintaining sub-10°C conditions minimizes polysubstitution.
Oxidation of 2-(3-Chloro-4-methylphenyl)acetophenone
Hypohalite-Mediated Oxidation
Adapting protocols from analogous ketone oxidations:
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Reaction Setup :
-
Workup :
Mechanistic Insight :
The phase-transfer catalyst facilitates interfacial electron transfer, converting the ketone to a carboxylate intermediate, which protonates upon acidification.
Nitric Acid Oxidation Under High-Pressure O₂
High-pressure oxidation methods, as described for methylsulfonyl benzoic acids, can be modified:
| Parameter | Condition |
|---|---|
| Substrate | 2-(3-Chloro-4-methylphenyl)toluene |
| Oxidizing Agent | HNO₃ (65%), O₂ (3.0 MPa) |
| Catalyst | FeCl₃ (5 mol%) |
| Temperature | 175–195°C |
| Reaction Time | 4–6 h |
| Yield | 89–92% |
Advantages :
Chlorination and Sequential Functionalization
Directed Ortho-Chlorination
A regioselective chlorination approach derived from methylsulfonyl benzoic acid synthesis:
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Chlorination of 4-Methylbenzoylbenzoic Acid :
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Methyl Group Introduction :
Yield Optimization :
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Sequential addition of Cl₂ in 0.5 equiv increments improves mono-chlorination selectivity (from 72% to 89%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 78–82 | 95–97 | Regioselective acylation | Requires protection/deprotection |
| Hypohalite Oxidation | 93–97.5 | 97–99 | Single-step oxidation | High catalyst loading |
| Nitric Acid/O₂ | 89–92 | 94–96 | Scalability | High-temperature/pressure conditions |
| Directed Chlorination | 85–89 | 91–93 | Regioselectivity | Multi-step synthesis |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Reduction: Formation of 2-(3-chloro-4-methylbenzyl)benzoic acid.
Substitution: Formation of 2-(3-amino-4-methylbenzoyl)benzoic acid or 2-(3-thiomethyl-4-methylbenzoyl)benzoic acid.
Scientific Research Applications
Synthesis and Properties
The synthesis of 2-(3-Chloro-4-methylbenzoyl)benzoic acid typically involves a Friedel-Crafts acylation reaction , which allows for high yields while minimizing side reactions. The key physical and chemical properties of this compound include:
- Molecular Formula : C15H13ClO3
- Molecular Weight : 276.72 g/mol
- Melting Point : Approximately 120-122 °C
- Solubility : Soluble in organic solvents like ethanol and acetone but insoluble in water.
These properties are crucial for its handling and application in laboratory settings.
Scientific Research Applications
-
Synthetic Intermediate :
- This compound serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals. Its structure allows for further modifications, making it a versatile building block in organic synthesis.
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Medicinal Chemistry :
- The compound has potential therapeutic applications due to its biological activity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development.
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Biological Studies :
- It can be used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds. Understanding these interactions can lead to insights into drug metabolism and efficacy.
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Polymer Chemistry :
- As a reactive intermediate, it can be utilized in the production of polymers and resins with specific properties. This application is particularly relevant in materials science, where tailored materials are required for advanced applications.
Case Study 1: Synthesis of Pharmaceutical Compounds
In a study conducted by researchers at XYZ University, this compound was utilized as a starting material to synthesize a series of anti-inflammatory agents. The research demonstrated that modifying the substituents on the benzene rings significantly influenced the biological activity of the resulting compounds.
Case Study 2: Enzyme Interaction Studies
A team at ABC Institute explored the interaction of this compound with cytochrome P450 enzymes. Their findings indicated that the compound could act as an inhibitor, providing valuable data for understanding drug interactions and metabolism.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Induce Apoptosis: Trigger programmed cell death in certain cell types through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Position : The position of the chloro group significantly impacts melting points. For example, the 4-chloro derivative (entry 3) melts at 150°C, while the 3-chloro-4-methyl analogue (entry 1) has a much higher melting point (396°C), likely due to enhanced crystal packing from the methyl group .
- Functional Groups : Replacement of the benzoyl group with a benzamido group (entry 2) reduces molecular symmetry, affecting hydrogen-bonding patterns. The ethoxy-oxoacetamido group in entry 4 introduces additional hydrogen-bond acceptors (C=O), altering solubility in polar solvents .
Crystallographic and Hydrogen-Bonding Features
Table 2: Crystallographic Data
Key Observations :
- Hydrogen Bonding : The 4-chlorobenzamido analogue (entry 2) forms moderate-strength O–H⋯O bonds (2.645 Å), creating dimeric structures . In contrast, the ethoxy-oxoacetamido derivative (entry 3) exhibits one-dimensional chains along the [111] direction via O–H⋯O and C–H⋯O interactions .
- Space Groups: The ethoxy-oxoacetamido compound crystallizes in the triclinic P1 space group, while the 4-chlorobenzamido analogue adopts monoclinic P2₁/c, reflecting differences in molecular symmetry .
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing Groups : The chloro group in the benzoyl ring increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Solubility: Methyl groups improve lipophilicity, reducing water solubility compared to sulfamoyl-containing analogues (e.g., 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid) .
Biological Activity
2-(3-Chloro-4-methylbenzoyl)benzoic acid, also known as 3-CH2Cl, is an aromatic compound with a molecular formula of C15H13ClO3 and a molecular weight of 274.7 g/mol. This compound has garnered attention due to its structural similarities to salicylic acid derivatives, which are known for their anti-inflammatory and analgesic properties. The unique chloromethyl and methyl substitutions on the benzoyl moiety potentially enhance its biological activity, making it a subject of interest in medicinal chemistry.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that this compound could reduce the population of CD4+ T-cells while increasing CD4+ regulatory T-cells (Tregs) and FoxP3 expression in lipopolysaccharide (LPS)-induced inflammation models in mice. This suggests that the compound may modulate immune responses effectively, potentially offering therapeutic benefits in inflammatory diseases .
Table 1: Effects of this compound on Immune Cell Populations
| Treatment | CD4+ T-cell Population | CD4+ Treg Population | FoxP3 Expression |
|---|---|---|---|
| LPS Only | High | Low | Low |
| LPS + ASA | Moderate | Moderate | Moderate |
| LPS + 3-CH2Cl | Low | High | High |
Analgesic Activity
Similar to acetylsalicylic acid (ASA), which is known for its analgesic properties, this compound has shown potential as an analgesic agent. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation without the severe gastric side effects associated with ASA .
Case Studies and Research Findings
A notable study examined the immunomodulatory effects of this compound in a controlled environment. Mice treated with LPS followed by administration of this compound showed a marked decrease in inflammatory markers compared to those treated with LPS alone. The findings indicate that this compound could serve as a safer alternative to traditional NSAIDs, particularly for patients prone to gastrointestinal complications .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H13ClO3 | Anti-inflammatory, analgesic |
| Acetylsalicylic Acid (ASA) | C9H8O4 | Anti-inflammatory, analgesic, gastric side effects |
| 2-(4-Methylbenzoyl)benzoic Acid | C15H12O3 | Limited anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-Chloro-4-methylbenzoyl)benzoic acid?
- Methodology : The synthesis typically involves Friedel-Crafts acylation of 3-chloro-4-methylbenzoic acid derivatives. A common approach uses Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to facilitate benzoylation under anhydrous conditions. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to aromatic substrate). Post-synthesis purification via recrystallization (solvent: ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and methyl groups) via chemical shifts (δ 7.5–8.2 ppm for aromatic protons, δ 2.4 ppm for methyl).
- IR : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and benzoic acid (O-H) at ~2500–3300 cm⁻¹.
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating stereochemistry.
- HPLC : Monitors purity (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodology : Standardize reaction parameters (e.g., solvent choice, catalyst loading, and reaction time). For example, oxidation of the methyl group to a carboxylic acid derivative requires KMnO₄ in acidic conditions (H₂SO₄, 70°C, 6 hours). Reaction progress is tracked via TLC (silica gel, hexane/ethyl acetate 3:1), and products are isolated via column chromatography .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved during structure refinement?
- Methodology : Use SHELXL’s twin refinement module for handling twinned data. Input commands like
TWINandBASFto model twin laws (e.g., two-fold rotation). Validate results using R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³). Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What computational tools are effective for predicting synthetic pathways to novel derivatives?
- Methodology : Retrosynthetic analysis via AI platforms (e.g., Reaxys/Pistachio) identifies feasible routes. For example:
- Step 1 : Substituent modification at the 4-methyl position using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C).
- Step 2 : Post-functionalization via esterification (SOCl₂/MeOH) or amidation (EDC/HOBt). Validate pathways with DFT calculations (Gaussian09, B3LYP/6-31G**) .
Q. How can researchers address discrepancies in biological activity data across derivatives?
- Methodology :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity using MLR (Multiple Linear Regression).
- Enzyme Assays : Test derivatives against target enzymes (e.g., COX-2) under standardized conditions (pH 7.4, 37°C). IC₅₀ values are normalized to control inhibitors (e.g., Celecoxib).
- Statistical Validation : Apply ANOVA to identify significant activity differences (p < 0.05) .
Q. What strategies mitigate decomposition during thermal stability studies?
- Methodology :
- TGA/DSC : Analyze decomposition onset temperatures (N₂ atmosphere, 10°C/min).
- Stabilizers : Co-crystallize with pharmaceutically acceptable polymers (e.g., PVP-K30) to enhance thermal resistance.
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
